molecular formula C18H15ClN2O3 B5075428 4-chloro-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-yl)benzamide

4-chloro-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-yl)benzamide

Cat. No.: B5075428
M. Wt: 342.8 g/mol
InChI Key: BVZSAQSHJSCTMX-UHFFFAOYSA-N
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Description

4-Chloro-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-yl)benzamide is a synthetic benzamide derivative characterized by a 4-chlorophenyl group linked via an amide bond to a structurally complex spirocyclic moiety. The spiro system comprises a hexahydroisoindole-dione fused with a cyclopropane ring, conferring conformational rigidity and steric constraints. Such structural features are often associated with enhanced target binding specificity and metabolic stability in drug design contexts .

Properties

IUPAC Name

4-chloro-N-(3,5-dioxospiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c19-10-3-1-9(2-4-10)15(22)20-21-16(23)13-11-5-6-12(14(13)17(21)24)18(11)7-8-18/h1-6,11-14H,7-8H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZSAQSHJSCTMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3C=CC2C4C3C(=O)N(C4=O)NC(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301324026
Record name 4-chloro-N-(3,5-dioxospiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301324026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666018
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

432022-17-8
Record name 4-chloro-N-(3,5-dioxospiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301324026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropan]-2-yl)benzamide typically involves multiple steps One common approach is to start with the preparation of the spiro intermediate, which can be achieved through a series of cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropan]-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

4-chloro-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropan]-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of advanced materials, including organic electronics and photopolymerization processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropan]-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 4-Chloro-Substituted Benzamides

The target compound shares a common 4-chlorobenzamide core with several analogues, but its spirocyclic substituent distinguishes it from others. Key comparisons include:

Compound Name Substituent on Benzamide Nitrogen Molecular Features Potential Bioactivity Insights
Target Compound Spiro[2-aza-4,7-methanoisoindole-cyclopropane] High rigidity, strained cyclopropane ring Hypothesized enhanced metabolic stability
N-(2,3-Dihydro-1H-Inden-2-yl)-4-Chlorobenzamide (B6) 2,3-Dihydroindenyl group Planar, aromatic, less rigid Demonstrated moderate kinase inhibition
4-Chloro-N'-[3-Oxopropylidene]Benzohydrazonamide Indole-derived hydrazonamide Flexible linker, heterocyclic Antimicrobial activity reported
4-Chloro-N-[Oxadiazolyl-Butyl]Benzamide 1,3,4-Oxadiazole-thione moiety Polar heterocycle, sulfur atom Anticancer potential via apoptosis

Key Observations :

  • Rigidity vs.
  • Electronic Effects : The 4-chloro group’s electron-withdrawing nature is conserved across analogues, enhancing amide bond stability and influencing receptor binding .
  • Heterocyclic Diversity : Compounds with oxadiazole or indole groups (e.g., ) leverage heteroatoms for hydrogen bonding, whereas the target’s spiro system relies on shape complementarity for target engagement.
Computational Similarity Analysis

Molecular similarity metrics (e.g., Tanimoto and Dice indices) are critical for comparing scaffold diversity. While specific similarity scores for the target compound are unavailable, highlights that:

  • TanimotoMorgan and DiceMorgan metrics evaluate topological and electronic features, which would likely classify the target compound as a structurally unique entity due to its spirocyclic core .
  • Virtual screening workflows could prioritize this compound for exploration in targets where rigidity and three-dimensionality are advantageous, such as allosteric enzyme pockets .

Biological Activity

The compound 4-chloro-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-yl)benzamide is a complex organic molecule that belongs to the class of isoindole derivatives. This compound has garnered interest in the scientific community due to its potential biological activities, including antibacterial and antifungal properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing on diverse research findings and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C15H19ClN2O4C_{15}H_{19}ClN_2O_4. The structure features a chlorobenzamide moiety linked to a dioxohexahydroisoindole framework. This unique structural combination is believed to contribute significantly to its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₉ClN₂O₄
Molecular Weight320.78 g/mol
CAS Number99502-89-3
Melting PointNot specified
SolubilitySoluble in DMSO

Antibacterial Activity

Research indicates that isoindole derivatives exhibit a broad spectrum of antibacterial activity. In particular, compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Screening

A study conducted on related isoindole derivatives demonstrated significant antibacterial effects against Staphylococcus aureus and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 625 µg/mL to 1250 µg/mL against S. aureus .

Antifungal Activity

In addition to antibacterial properties, the compound has shown potential antifungal activity. A series of synthesized derivatives were tested against Candida albicans, revealing that many exhibited notable antifungal effects.

Table 2: Antifungal Activity Results

Compound IDMIC (µg/mL)Activity Against
1>2000No activity
2500Active
31000Active
4625Highly active

The exact mechanism by which these compounds exert their biological effects is still under investigation. However, it is hypothesized that the dioxolane and isoindole structures may interact with bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival.

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